molecular formula C5H12ClNO B6618394 1-aminopentan-3-one hydrochloride CAS No. 1780616-71-8

1-aminopentan-3-one hydrochloride

Cat. No. B6618394
CAS RN: 1780616-71-8
M. Wt: 137.61 g/mol
InChI Key: ZLXCNGONEBPMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminopentan-3-one hydrochloride, also known as 1-aminopentan-3-ol hydrochloride, is an organic compound consisting of a five-membered ring containing a nitrogen atom and a hydrochloride group. It is a white crystalline solid, soluble in water and ethanol, and is used in organic synthesis. Due to its unique chemical structure, this compound has found a wide range of applications in scientific research, including but not limited to biochemical and physiological studies.

Scientific Research Applications

1-Aminopentan-3-one hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes and proteins, as well as to study the effects of drugs and other compounds on the body. Additionally, it has been used to study the structure and function of proteins and to study the structure and function of cell membranes.

Mechanism of Action

1-Aminopentan-3-one hydrochloride works by forming a stable covalent bond with a protein or enzyme, thus inhibiting its function. This inhibition can be used to study the effects of drugs and other compounds on the body. Additionally, it can be used to study the structure and function of proteins and cell membranes.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. In particular, it has been used to study the effects of drugs and other compounds on the body. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase-2, and cytochrome P450. Additionally, it has been found to inhibit the activity of several proteins, including adenosine deaminase, thymidylate synthase, and dihydrofolate reductase.

Advantages and Limitations for Lab Experiments

1-Aminopentan-3-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications in scientific research. Additionally, it is stable and can be stored for long periods of time without degradation. However, it can be toxic in large doses and should be handled with caution.

Future Directions

Include further studies into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of proteins and cell membranes. Furthermore, research into its use in organic synthesis could lead to new and improved methods for synthesizing organic compounds.

Synthesis Methods

1-Aminopentan-3-one hydrochloride can be synthesized through a reaction between 1-pentanone and hydrochloric acid. This reaction is typically carried out in an acidic medium, such as sulfuric acid, at temperatures between 50-100°C. The reaction yields a white crystalline solid, which is then filtered off and washed with water to obtain 1-aminopentan-3-one hydrochloriden-3-one hydrochloride.

properties

IUPAC Name

1-aminopentan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCNGONEBPMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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